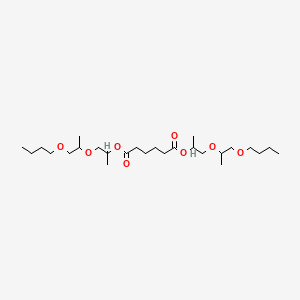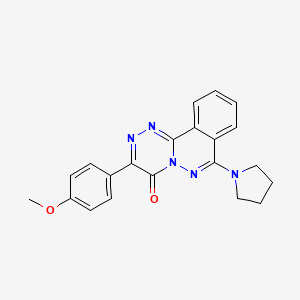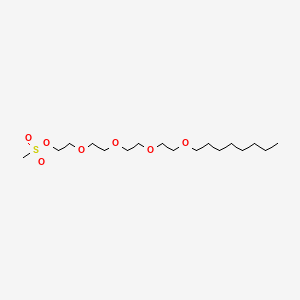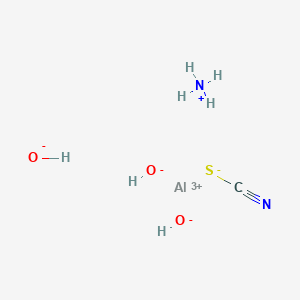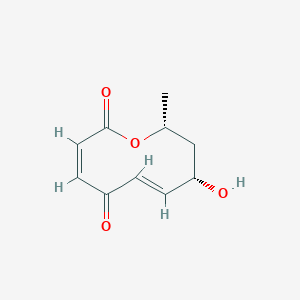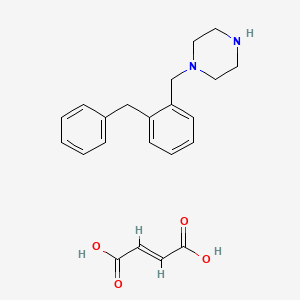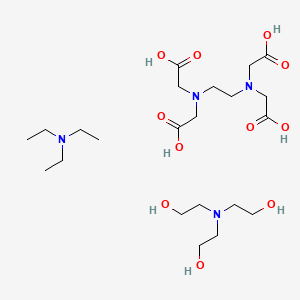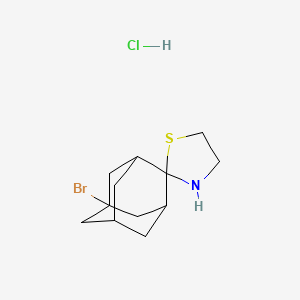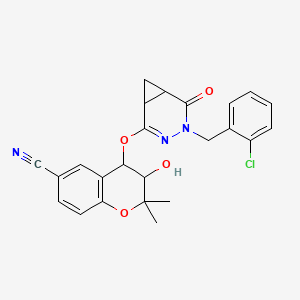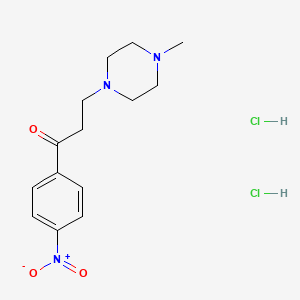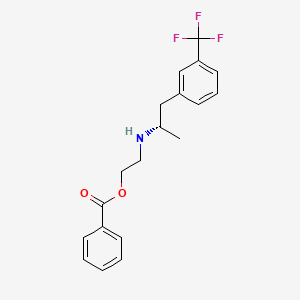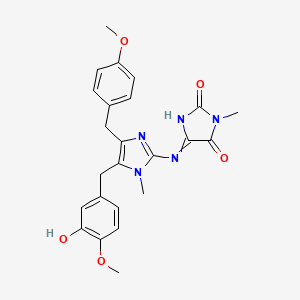
Dihydrogen-2-(4-((1-((o-anisidino)carbonyl)-2-oxopropyl)azo)-3-sulphophenyl)-4,7-disulpho-1H-naphtho(1,2-d)triazolium, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrogen-2-(4-((1-((o-anisidino)carbonyl)-2-oxopropyl)azo)-3-sulphophenyl)-4,7-disulpho-1H-naphtho(1,2-d)triazolium, sodium salt is a synthetic organic compound known for its complex structure and potential applications in various fields. This compound features multiple functional groups, including azo, sulpho, and carbonyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen-2-(4-((1-((o-anisidino)carbonyl)-2-oxopropyl)azo)-3-sulphophenyl)-4,7-disulpho-1H-naphtho(1,2-d)triazolium, sodium salt typically involves multiple steps:
Formation of the azo compound: This step involves the diazotization of an aromatic amine followed by coupling with another aromatic compound.
Introduction of the sulpho groups: Sulphonation reactions are carried out using reagents like sulfuric acid or chlorosulfonic acid.
Formation of the triazolium ring: Cyclization reactions are employed to form the triazolium ring structure.
Final assembly: The various intermediates are combined under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo and sulpho groups.
Reduction: Reduction reactions can target the azo group, converting it to the corresponding amine.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce aromatic amines.
Applications De Recherche Scientifique
Chemistry
Dye and pigment synthesis: The compound’s azo group makes it useful in the production of dyes and pigments.
Catalysis: Its complex structure can serve as a ligand in catalytic processes.
Biology
Biological staining: The compound can be used as a staining agent in biological research to highlight specific structures in cells and tissues.
Medicine
Drug development: Its unique structure may be explored for potential therapeutic applications, such as targeting specific enzymes or receptors.
Industry
Material science: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of dihydrogen-2-(4-((1-((o-anisidino)carbonyl)-2-oxopropyl)azo)-3-sulphophenyl)-4,7-disulpho-1H-naphtho(1,2-d)triazolium, sodium salt involves interactions with various molecular targets. The azo group can participate in electron transfer reactions, while the sulpho groups can enhance solubility and binding affinity to specific proteins or enzymes. The triazolium ring may also play a role in stabilizing the compound’s structure and facilitating its interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dihydrogen-2-(4-((1-((p-anisidino)carbonyl)-2-oxopropyl)azo)-3-sulphophenyl)-4,7-disulpho-1H-naphtho(1,2-d)triazolium, sodium salt
- Dihydrogen-2-(4-((1-((m-anisidino)carbonyl)-2-oxopropyl)azo)-3-sulphophenyl)-4,7-disulpho-1H-naphtho(1,2-d)triazolium, sodium salt
Uniqueness
The unique combination of functional groups in dihydrogen-2-(4-((1-((o-anisidino)carbonyl)-2-oxopropyl)azo)-3-sulphophenyl)-4,7-disulpho-1H-naphtho(1,2-d)triazolium, sodium salt distinguishes it from similar compounds. Its specific arrangement of azo, sulpho, and triazolium groups contributes to its distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
83763-74-0 |
|---|---|
Formule moléculaire |
C27H22N6NaO12S3+ |
Poids moléculaire |
741.7 g/mol |
Nom IUPAC |
sodium;2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]azaniumylideneamino]-2-sulfophenyl]-7-sulfobenzo[e]benzotriazole-4-sulfonate |
InChI |
InChI=1S/C27H22N6O12S3.Na/c1-14(34)24(27(35)28-19-5-3-4-6-21(19)45-2)30-29-16-7-10-20(22(13-16)47(39,40)41)33-31-25-18-9-8-17(46(36,37)38)11-15(18)12-23(26(25)32-33)48(42,43)44;/h3-13,24H,1-2H3,(H,28,35)(H,36,37,38)(H,39,40,41)(H,42,43,44);/q;+1 |
Clé InChI |
FPCSMUMYSUSNKV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(=O)NC1=CC=CC=C1OC)[NH+]=NC2=CC(=C(C=C2)N3N=C4C5=C(C=C(C=C5)S(=O)(=O)O)C=C(C4=N3)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


